molecular formula C15H24N4O6 B1239987 Valopicitabine CAS No. 640281-90-9

Valopicitabine

Numéro de catalogue: B1239987
Numéro CAS: 640281-90-9
Poids moléculaire: 356.37 g/mol
Clé InChI: TVRCRTJYMVTEFS-ICGCPXGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Valopicitabine est un médicament antiviral développé principalement pour le traitement de l'hépatite C. C'est un promédicament qui est converti à l'intérieur du corps en sa forme active, le triphosphate de 2’-C-méthylcytidine. Ce composé agit comme un inhibiteur de la ARN polymérase dépendante de l'ARN, bloquant la réplication du virus de l'hépatite C .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Valopicitabine est synthétisée par estérification de la 2’-C-méthylcytidine avec la valine. La réaction implique l'utilisation de groupes protecteurs pour assurer une estérification sélective et une déprotection ultérieure pour obtenir le produit final. Les conditions réactionnelles incluent généralement l'utilisation d'un catalyseur acide et d'un solvant organique .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela inclut un contrôle précis de la température, du pH et du temps de réaction. Le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Valopicitabine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de recherche scientifique

This compound a été largement étudiée pour ses propriétés antivirales, en particulier contre le virus de l'hépatite C. Sa capacité à inhiber l'ARN polymérase dépendante de l'ARN en fait un outil précieux dans la recherche en virologie.

Mécanisme d'action

This compound est convertie en 2’-C-méthylcytidine à l'intérieur du corps. Ce métabolite est ensuite phosphorylé en sa forme triphosphate active, qui inhibe l'élongation de la chaîne d'ARN viral et l'activité de l'ARN polymérase dépendante de l'ARN. Cette inhibition bloque la production d'ARN viral, empêchant ainsi la réplication virale .

Applications De Recherche Scientifique

Hepatitis C Treatment

Valopicitabine has been extensively studied in combination with other antiviral agents such as pegylated interferon and ribavirin. The following table summarizes key clinical trials and their findings:

Study Participants Treatment Regimen Duration Results
Phase II Trial (2005) 30 patients with HCV genotype 1This compound + Pegylated Interferon12 weeks72% achieved HCV clearance
Phase IIa Trial (2005) 30 treatment-naive patientsThis compound + Pegylated Interferon vs. Monotherapy24 weeksMean HCV RNA reduction of 4.5 log10 IU/mL
Phase IIb Trial (2006) Non-responders to previous therapyThis compound + Pegylated Interferon vs. Standard Therapy24 weeksStatistically significant improvement in viral suppression

Pharmacokinetics and Safety Profile

This compound has shown a favorable pharmacokinetic profile, characterized by improved oral bioavailability compared to its parent compound, 2'-C-methylcytidine. Key findings include:

  • Bioavailability : Enhanced absorption leading to effective plasma concentrations.
  • Safety : Generally well-tolerated with minimal serious adverse events reported during trials .

Case Study 1: Efficacy in Treatment-Naive Patients

In a phase IIa clinical trial, this compound was administered to treatment-naive patients infected with HCV genotype 1. After 24 weeks, significant reductions in viral load were observed, with many patients achieving undetectable levels of HCV RNA . This study illustrated the potential of this compound to serve as an effective first-line treatment option.

Case Study 2: Triple Therapy Regimen

A combination therapy involving this compound, pegylated interferon, and ribavirin demonstrated superior efficacy compared to traditional dual therapy. In one study, 72% of patients achieved sustained virologic response after 12 weeks of treatment . This highlights the compound's potential role in enhancing treatment outcomes for difficult-to-treat patient populations.

Mécanisme D'action

Valopicitabine is converted into 2’-C-methylcytidine inside the body. This metabolite is then phosphorylated into its active triphosphate form, which inhibits viral RNA chain elongation and RNA-dependent RNA polymerase activity. This inhibition blocks the production of viral RNA, thereby preventing viral replication .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

This compound est unique en raison de sa nature de promédicament, ce qui permet une meilleure biodisponibilité et une administration ciblée du métabolite actif. Son estérification spécifique avec la valine améliore sa stabilité et son absorption par rapport à son composé parent .

Activité Biologique

Valopicitabine, also known as NM283, is a prodrug of the nucleoside analog 2'-C-methylcytidine, primarily developed for the treatment of hepatitis C virus (HCV) infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, particularly in combination therapies. This article delves into the compound's biological activity, supported by data tables and relevant studies.

This compound exerts its antiviral effects through several mechanisms:

  • Conversion to Active Form : Upon administration, this compound is converted to 2'-C-methylcytidine, which is then phosphorylated to its active triphosphate form. This active metabolite inhibits viral RNA chain elongation and RNA-dependent RNA polymerase (RdRp) activity, effectively blocking HCV replication .
  • Pan-Genotypic Activity : Research indicates that 2'-C-methylcytidine inhibits RdRp activity across all six major HCV genotypes, demonstrating a broad-spectrum antiviral capability .
  • Host Interaction : this compound may also interact with host cellular proteins involved in lipid metabolism and immune response regulation. For instance, it alters lipid metabolism by interacting with hepatocellular proteins and may influence transcription factors related to inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has low oral bioavailability; thus, it is often administered in combination with other agents like pegylated interferon. The compound's pharmacokinetics are crucial for optimizing dosing strategies to enhance therapeutic outcomes while minimizing adverse effects .

Clinical Efficacy

This compound has been evaluated in various clinical trials, particularly focusing on its efficacy in combination with pegylated interferon for treatment-naive patients with HCV genotype 1.

Key Findings from Clinical Trials

Study ReferenceTreatment RegimenHCV RNA Clearance at Week 24Adverse Events
200 mg this compound + Peg-IFN68% vs. 53% (historical controls)Fewer GI side effects compared to higher doses
NM283 + Peg-IFN for nonrespondersSignificant viral load reductionNo grade 3/4 hemoglobin decreases
This compound vs. RibavirinAntagonistic effects noted with ribavirinIncreased monitoring required

The data indicates that lower doses of this compound (200 mg) resulted in comparable HCV RNA clearance rates while exhibiting fewer gastrointestinal side effects than higher doses (800 mg). Notably, the study reported no significant hematologic toxicity associated with the lower dose regimen .

Case Studies

  • Study on Treatment-Naive Patients : A cohort study involving treatment-naive patients demonstrated that this compound combined with pegylated interferon resulted in a sustained virologic response (SVR) rate comparable to standard therapies but with improved tolerability .
  • Resistance Mutations : Research identified the S282T mutation as a signature for resistance to this compound. This mutation was observed in patients experiencing viral breakthrough during treatment, highlighting the importance of monitoring for resistance in clinical settings .

Propriétés

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCRTJYMVTEFS-ICGCPXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214011
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640281-90-9
Record name Valopicitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640281-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valopicitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valopicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALOPICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine
Reactant of Route 2
Valopicitabine
Reactant of Route 3
Valopicitabine
Reactant of Route 4
Valopicitabine
Reactant of Route 5
Valopicitabine
Reactant of Route 6
Valopicitabine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.